molecular formula C18H18ClN3O4S B11992673 Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate

Katalognummer: B11992673
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: DMONMMYRDCJPDN-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-18-8) is a complex organic compound with the following linear formula:

C18H18ClN3O4S\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}C18​H18​ClN3​O4​S

. It belongs to a class of heterocyclic compounds and exhibits intriguing properties due to its unique structure.

Vorbereitungsmethoden

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid with 4-chlorobenzaldehyde hydrazone. The reaction proceeds under specific conditions, resulting in the formation of the target compound.

Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Reactivity::

    Oxidation: Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other moieties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions, but they often involve modifications of the acetyl and thiophene moieties.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems, including potential pharmacological applications.

    Medicine: Studying its effects on cellular processes and potential therapeutic uses.

    Industry: Possible applications in materials science, catalysis, or drug development.

Wirkmechanismus

The compound’s mechanism of action likely involves interactions with cellular targets, possibly through inhibition or activation of specific pathways. Further research is needed to elucidate these mechanisms fully.

Eigenschaften

Molekularformel

C18H18ClN3O4S

Molekulargewicht

407.9 g/mol

IUPAC-Name

ethyl 5-acetyl-2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+

InChI-Schlüssel

DMONMMYRDCJPDN-AWQFTUOYSA-N

Isomerische SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=C(C=C2)Cl

Kanonische SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.